2,3-Dimethylpyridin

Übersicht

Beschreibung

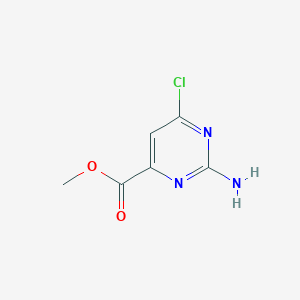

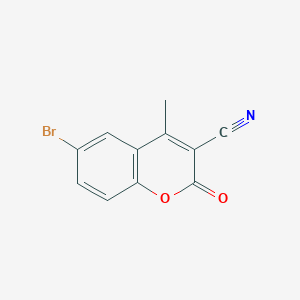

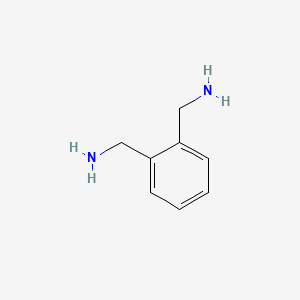

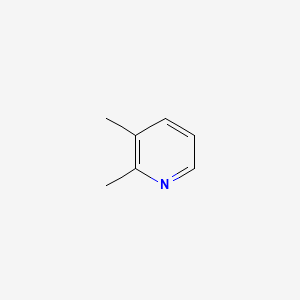

2,3-Dimethylpyridine, also known as 2,3-Lutidine, is a dimethyl derivative of pyridine . It shares the same molecular weight of 107.16 g/mol and the chemical formula C7H9N with other lutidines .

Synthesis Analysis

The synthesis of 2,3-dimethylpyridine involves mixing 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and then dropwise adding the sulfuric acid solution of potassium nitrate to the mixed solution under the condition that the temperature ranges from -10 DEG C to 20 DEG C .Molecular Structure Analysis

The molecular geometries, normal mode frequencies, intensities, and corresponding infrared assignments of monomeric and dimeric 2,3-dimethylpyridine were investigated at the density functional theory (DFT)-B3LYP level using the 6-311+G (d, p) basis set .Chemical Reactions Analysis

The chemical properties of 2,3-Dimethylpyridine resemble those of pyridine, although the presence of the methyl groups may prohibit some of the more straightforward reactions .Physical And Chemical Properties Analysis

2,3-Dimethylpyridine has a refractive index of 1.508, a boiling point of 162-163 °C, a melting point of -15 °C, and a density of 0.945 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2,3-Dimethylpyridin ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es dient als Vorläufer für die Synthese verschiedener komplexer Moleküle. Zum Beispiel wird es bei der α-Methylierung von substituierten Pyridinen verwendet, was ein Schlüsselschritt bei der Produktion von 2-Methylpyridinen ist . Diese methylierten Pyridine sind bei der Synthese von Feinchemikalien und Pharmazeutika aufgrund ihrer Rolle beim Aufbau heterocyclischer Verbindungen von entscheidender Bedeutung.

Pharmazeutische Industrie

Im pharmazeutischen Sektor wird this compound bei der Synthese von pharmazeutischen Wirkstoffen (APIs) eingesetzt. Es dient als Baustein für bestimmte Medikamente und ist an der Herstellung von Metal Organic Frameworks (MOFs) beteiligt, die als peroxidaseartige künstliche Enzyme dienen. Diese MOFs finden Anwendung in der Therapie, beim Abbau von Umweltverschmutzung, in der Biosensorik und vielem mehr .

Materialwissenschaft

Diese Verbindung spielt eine Rolle in der Materialwissenschaft, insbesondere bei der Entwicklung von Photokatalysatoren. Sie wird bei der einfachen Synthese von Tonmineralien unterstützten graphitischen Kohlenstoffnitrid-Verbundwerkstoffen verwendet. Diese Verbundwerkstoffe sind hocheffizient und arbeiten unter sichtbarem Licht, wodurch sie sich für Umweltanwendungen und die Entwicklung nachhaltiger Materialien eignen .

Analytische Chemie

This compound findet in der analytischen Chemie Verwendung als Lösungsmittel und Reagenz. Es ist besonders nützlich in der Chromatographie und Spektroskopie für die Trennung und Identifizierung komplexer Gemische. Seine Eigenschaften ermöglichen präzise Messungen und Analysen, die in der Qualitätskontrolle und in Forschungslaboratorien entscheidend sind .

Pflanzenschutzmittelforschung

In der Pflanzenschutzmittelforschung ist this compound an der Synthese von Verbindungen beteiligt, die in Pestiziden und Herbiziden verwendet werden. Der α-Methylierungsprozess unter Verwendung dieser Verbindung führt zur Herstellung von Chemikalien, die Pflanzen vor Schädlingen und Krankheiten schützen und so zu einer Steigerung der landwirtschaftlichen Produktivität beitragen .

Umweltwissenschaften

Die Umweltbelastung durch this compound wird im Hinblick auf seinen Bioabbau und sein Potenzial als Umweltgift untersucht. Die Untersuchung seines Verhaltens in verschiedenen Ökosystemen hilft, seine langfristigen Auswirkungen zu verstehen und Methoden zur Minderung möglicher negativer Auswirkungen auf die Umwelt zu entwickeln .

Chemische Industrie

Als vielseitiges Chemikalie wird this compound bei der Produktion verschiedener Industriechemikalien verwendet. Es ist ein Bestandteil bei der Herstellung von Farbstoffen, Harzen und anderen Polymeren, wo seine Reaktivität und Stabilität unter verschiedenen Bedingungen hoch geschätzt wird .

Tabakproduktanalyse

Interessanterweise wurde this compound in den Emissionen von erhitzten Tabakprodukten identifiziert. Studien zum Einfluss der Heiztemperatur auf die Emissionsprofile umfassen die Analyse von Tabakstopfen, bei denen diese Verbindung eine der untersuchten Bestandteile ist .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that 2,3-dimethylpyridine is primarily used as a reagent in organic synthesis . It can catalyze the reduction of esters and ketones, acting as a hydrogenation catalyst .

Mode of Action

In the context of organic synthesis, 2,3-dimethylpyridine may interact with its targets by donating or accepting electrons, participating in bond formation or breakage, or acting as a catalyst to speed up the reaction .

Biochemical Pathways

As a reagent in organic synthesis, 2,3-dimethylpyridine could potentially influence a variety of biochemical pathways depending on the specific reactions it is involved in .

Pharmacokinetics

Given its chemical structure and properties, it is reasonable to speculate that its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

As a reagent in organic synthesis, it could potentially influence a variety of molecular and cellular processes depending on the specific reactions it is involved in .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylpyridine . For instance, factors such as temperature, pH, and the presence of other chemicals could potentially affect its reactivity and stability .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2,3-Dimethylpyridine are similar to those of pyridine, although the presence of the methyl groups may inhibit some reactions It is known that 2,3-Dimethylpyridine can act as a catalyst in the reduction of esters and ketones .

Cellular Effects

It is known that pyridine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can act as a catalyst in certain reactions, suggesting that it may interact with other molecules in a way that facilitates these reactions

Temporal Effects in Laboratory Settings

It is known that the compound is a liquid at room temperature and has a boiling point of 162-163 °C .

Metabolic Pathways

It is known that the compound can act as a catalyst in the reduction of esters and ketones, suggesting that it may be involved in these metabolic pathways .

Eigenschaften

IUPAC Name |

2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYNZHMRTTWQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060395 | |

| Record name | 2,3-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.69 [mmHg] | |

| Record name | 2,3-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-61-9, 27175-64-0 | |

| Record name | 2,3-Lutidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Lutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027175640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Lutidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0F649H6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-Dimethylpyridine?

A1: 2,3-Dimethylpyridine has the molecular formula C7H9N and a molecular weight of 107.15 g/mol.

Q2: What spectroscopic data is available for characterizing 2,3-Dimethylpyridine?

A2: Researchers utilize various spectroscopic techniques to characterize 2,3-Dimethylpyridine. These include:

- Nuclear Magnetic Resonance (NMR): 1H NMR is frequently employed to elucidate the structure of 2,3-Dimethylpyridine and its derivatives. [, , , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and structural features within the molecule. [, ]

- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. []

Q3: What are common starting materials for the synthesis of 2,3-Dimethylpyridine?

A3: 2,3-Dimethylpyridine can be synthesized from various starting materials, including:

- 2,3-Dimethylpyridine-N-oxide: This compound is often used as a precursor for synthesizing 2,3-Dimethylpyridine derivatives. [, , , , , ]

- α-Methyl- or α-Ethyl-acetylacetic acid ester: These esters offer an alternative route for synthesizing 2,3-Dimethylpyridine. []

Q4: How can 2,3-Dimethylpyridine be oxidized to form 2,3-Dimethylpyridine-N-oxide?

A4: 2,3-Dimethylpyridine can be oxidized to its N-oxide using various oxidizing agents:

- Hydrogen peroxide: This environmentally friendly oxidant, in the presence of a catalyst like sodium tungstate, effectively converts 2,3-Dimethylpyridine to its N-oxide with high yield. [, ]

- 3-Chloroperbenzoic acid and Peracetic acid: These are alternative oxidizing agents, although hydrogen peroxide is often preferred for its environmental benefits and high atomic efficiency. []

Q5: Can 2,3-Dimethylpyridine undergo nitration?

A5: Yes, 2,3-Dimethylpyridine can undergo nitration, typically using nitric acid as the nitrating agent. This reaction often leads to the formation of 4-nitro-2,3-dimethylpyridine-N-oxide. [, , ]

Q6: What is the significance of the reaction between 2,3-Dimethylpyridine-N-oxide and acetic anhydride?

A6: The reaction of 2,3-Dimethylpyridine-N-oxide with acetic anhydride is a crucial step in synthesizing certain derivatives. It leads to the formation of 2-acetoxymethyl-substituted pyridines, which can be further modified to obtain desired compounds. [, ]

Q7: What is known about the heat capacity of 2,3-Dimethylpyridine?

A7: Adiabatic calorimetry studies have determined the heat capacities and enthalpy increments of 2,3-Dimethylpyridine over a wide temperature range (10 K to 445 K). [, ]

Q8: Does 2,3-Dimethylpyridine exhibit any phase transitions?

A8: While 2,3-Dimethylpyridine itself doesn't show distinct phase transitions, a small anomaly or "bump" is observed in its heat capacity curve, indicating potential subtle structural changes within the solid state. []

Q9: What is known about the vapor pressure and critical properties of 2,3-Dimethylpyridine?

A9: Researchers have measured the vapor pressure of 2,3-Dimethylpyridine using comparative ebulliometry. This data, along with experimentally determined critical temperatures and derived critical pressures and densities, allow for the calculation of ideal-gas thermodynamic properties. []

Q10: What are the potential applications of 2,3-Dimethylpyridine and its derivatives?

A10: 2,3-Dimethylpyridine derivatives have shown promise in various fields:

- Pharmaceuticals: They serve as key intermediates in synthesizing proton pump inhibitors, a class of drugs used to treat ulcers and acid reflux. [, , , ]

- Coordination Chemistry: 2,3-Dimethylpyridine can act as a ligand in coordination complexes with transition metals. These complexes have applications in catalysis and materials science. [, , ]

Q11: Are there any computational studies on 2,3-Dimethylpyridine?

A11: Yes, computational chemistry plays a role in understanding the properties and behavior of 2,3-Dimethylpyridine. Density Functional Theory (DFT) calculations have been employed to study coordination interactions between 2,3-Dimethylpyridine and metal complexes, providing insights into binding affinities and electronic structures. []

Q12: How does the structure of 2,3-Dimethylpyridine relate to its activity?

A12: The specific arrangement of methyl groups on the pyridine ring in 2,3-Dimethylpyridine influences its steric properties, affecting its binding affinity to various targets like enzymes and metal centers. Understanding this structure-activity relationship is crucial for designing derivatives with enhanced properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.